molecular formula C15H17NO4 B5913689 ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxylate

ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxylate

Cat. No. B5913689
M. Wt: 275.30 g/mol
InChI Key: RNDGIBAFDFSHNJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxylate, also known as ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylate (EHOPQ), is a synthetic compound that belongs to the quinolinecarboxylic acid family. It has been widely used in scientific research due to its unique properties and potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of EHOPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
EHOPQ has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In animal studies, EHOPQ has been shown to reduce inflammation and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of EHOPQ is its versatility in terms of its potential applications in various scientific fields. It is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one limitation of EHOPQ is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving EHOPQ. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is its potential use as a plant growth regulator and pesticide. Further studies are needed to fully understand the mechanism of action of EHOPQ and its potential applications in various fields.
In conclusion, EHOPQ is a synthetic compound that has been widely studied for its unique properties and potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. EHOPQ has shown great promise in several areas of research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

EHOPQ can be synthesized through a multistep process that involves the reaction of 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid with ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxylate bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to several purification steps, including recrystallization and column chromatography, to obtain pure EHOPQ.

Scientific Research Applications

EHOPQ has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as an antibacterial and antifungal agent. In agriculture, EHOPQ has been studied for its potential use as a plant growth regulator and as a pesticide.

properties

IUPAC Name

ethyl 4-hydroxy-2-oxo-1-propylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-3-9-16-11-8-6-5-7-10(11)13(17)12(14(16)18)15(19)20-4-2/h5-8,17H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDGIBAFDFSHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylate

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